1-(4-Fluoro-3-methylphenyl)-2-butanol
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Overview
Description
1-(4-Fluoro-3-methylphenyl)-2-butanol is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methylphenyl)-2-butanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-methylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to yield the corresponding alcohol or alkane.
Substitution: Halogenation or nitration reactions can introduce additional functional groups to the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: 1-(4-Fluoro-3-methylphenyl)-2-butanone or 1-(4-Fluoro-3-methylphenyl)-2-butanoic acid.
Reduction: this compound or 1-(4-Fluoro-3-methylphenyl)butane.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)-2-butanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Fluoro-3-methylphenyl)-2-butanol exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-(4-Fluoro-3-methylphenyl)-2-pentanone
- 1-(4-Fluoro-3-methylphenyl)-2-propanol
- 1-(4-Fluoro-3-methylphenyl)-2-hexanol
Uniqueness: 1-(4-Fluoro-3-methylphenyl)-2-butanol is unique due to its specific combination of a fluorine atom and a butanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-3-10(13)7-9-4-5-11(12)8(2)6-9/h4-6,10,13H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZYHSMPTIZXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)F)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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